1-Aminoisoquinoline-6-carbonitrile
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Overview
Description
1-Aminoisoquinoline-6-carbonitrile is a heterocyclic organic compound with the molecular formula C10H7N3 It is a derivative of isoquinoline, featuring an amino group at the first position and a nitrile group at the sixth position
Mechanism of Action
Target of Action
Isoquinoline derivatives, which are structurally related to this compound, are known to have widespread occurrence in nature and are integrated into versatile chemical structures with pharmaceutical value .
Mode of Action
It’s known that isoquinoline was replaced with 1-aminophthalazine to enhance c1s inhibitory activity while exhibiting good selectivity against other serine proteases . This suggests that the compound may interact with its targets through inhibition, leading to changes in their function .
Biochemical Pathways
Related compounds such as quinoxalines and quinolin-8-amines are known to be involved in various biological processes
Result of Action
Related compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have significant effects at the molecular and cellular level .
Action Environment
It’s known that the compound can be shipped at room temperature, suggesting that it may be stable under a range of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoisoquinoline-6-carbonitrile can be synthesized through several methods. One common approach involves the reaction of isoquinoline with suitable nitrile and amino group donors under controlled conditions. For instance, the reaction of isoquinoline with cyanogen bromide and subsequent treatment with ammonia can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as solvent-free conditions or microwave irradiation, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Aminoisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different aminoisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the isoquinoline ring, enhancing their chemical and biological properties .
Scientific Research Applications
1-Aminoisoquinoline-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with a similar structure but without the amino and nitrile groups.
Isoquinoline: The parent compound of 1-aminoisoquinoline-6-carbonitrile, lacking the amino and nitrile substitutions.
1-Aminoisoquinoline: Similar to this compound but without the nitrile group.
Uniqueness: this compound is unique due to the presence of both an amino group and a nitrile group on the isoquinoline ring.
Properties
IUPAC Name |
1-aminoisoquinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-1-2-9-8(5-7)3-4-13-10(9)12/h1-5H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRZAMHRBLYOLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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